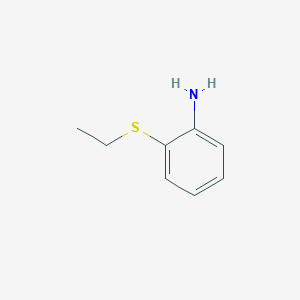

2-(乙硫基)苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-(Ethylthio)aniline often involves palladium-catalyzed cross-coupling techniques, indicating the utility of transition metal-catalyzed reactions in creating complex organic molecules. For instance, the synthesis of bulky 2-anilinotropones, which share structural similarities with 2-(Ethylthio)aniline, utilizes palladium-catalyzed reactions for the formation of ethylene polymerization catalysts (Hicks, Jenkins, & Brookhart, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, has been characterized by spectroscopic methods (FT–IR and UV–Vis) and theoretical calculations (HF and DFT). These analyses provide insights into the molecular geometry, electronic structure, and interaction with solvents, essential for understanding the behavior of 2-(Ethylthio)aniline at the molecular level (Ceylan et al., 2016).

Chemical Reactions and Properties

Compounds containing the ethylthioaniline moiety participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For example, 2-(Methylthio)aniline, a close relative, forms complexes with palladium(II) that are efficient catalysts for Suzuki-Miyaura C-C coupling in water, demonstrating the role of these compounds in facilitating bond-forming reactions (Rao et al., 2014).

Physical Properties Analysis

The physical properties of poly(2-ethyl aniline), such as structure, morphology, and spectroelectrochemical response, have been studied comprehensively. These materials exhibit distinct physical characteristics depending on the counterions used during synthesis, affecting their utility in various applications (Schemid, Torresi, Bassetto, & Carlos, 2000).

Chemical Properties Analysis

The chemical properties of 2-(Ethylthio)aniline derivatives, such as reactivity, polymerization activity, and interaction with other chemical species, have been the subject of research. Studies on anilino-substituted enone ligands, for example, have explored the synthesis, characterization, and ethylene polymerization activities of neutral nickel(II) complexes derived from these ligands, shedding light on the chemical behavior and potential applications of 2-(Ethylthio)aniline analogues (Zhang, Brookhart, & White, 2006).

科学研究应用

Use in Covalent Organic Frameworks (COFs)

- Scientific Field: Material Science

- Application Summary: 2-(Ethylthio)aniline could potentially be used as a building block in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .

- Methods of Application: The specific methods of application would involve organic synthesis techniques to connect the 2-(Ethylthio)aniline with other organic building units to form the COF. The exact procedures would depend on the specific COF being synthesized .

- Results or Outcomes: The resulting COFs would have inherent porosity originating from their well-ordered nanopores which are designable, tunable and modifiable through pore engineering .

Use in Wastewater Treatment

- Scientific Field: Environmental Engineering

- Application Summary: 2-(Ethylthio)aniline could be present in wastewater and could be degraded using electrochemical oxidation processes .

- Methods of Application: The process involves using Ti/RuO2 as the anode in an electrochemical cell. The influence of anode materials, electrolyte, NaCl concentration, current density, and aniline initial concentration on COD removal, ICE, and Ep were studied .

- Results or Outcomes: The results would depend on the specific parameters used in the experiment. The study would provide insights into the effectiveness of the electrochemical oxidation process for degrading 2-(Ethylthio)aniline in wastewater .

Use in Conducting Polymeric Hydrogels

- Scientific Field: Polymer Science

- Application Summary: 2-(Ethylthio)aniline could potentially be used in the synthesis of conducting polymeric hydrogels. These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties .

- Methods of Application: The synthesis strategies of these hydrogels would involve polymerization techniques where 2-(Ethylthio)aniline could be used as a monomer .

- Results or Outcomes: The resulting hydrogels could have unique properties and functions compared with conventional hydrogels, and could be used in various applications such as sensors, drug delivery, solar energy devices, and energy storage .

Use in Methylation of Anilines

- Scientific Field: Organic Chemistry

- Application Summary: 2-(Ethylthio)aniline could potentially be used in the methylation of anilines. Methylation is a common reaction in organic chemistry where a methyl group is added to a molecule .

- Methods of Application: The specific methods of application would involve organic synthesis techniques where 2-(Ethylthio)aniline could be used as a reactant .

- Results or Outcomes: The resulting methylated anilines could have different properties and could be used in various applications in organic chemistry .

Use in Biological Applications

- Scientific Field: Biomedical Sciences

- Application Summary: 2-(Ethylthio)aniline could potentially be used in the synthesis of conducting polymeric hydrogels for biological applications. These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties .

- Methods of Application: The synthesis strategies of these hydrogels would involve polymerization techniques where 2-(Ethylthio)aniline could be used as a monomer .

- Results or Outcomes: The resulting hydrogels could have unique properties and functions compared with conventional hydrogels, and could be used in various applications such as drug delivery, biomedical devices, tissue engineering .

Use in Energy Applications

- Scientific Field: Energy Sciences

- Application Summary: 2-(Ethylthio)aniline could potentially be used in the synthesis of conducting polymeric hydrogels for energy applications. These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties .

- Methods of Application: The synthesis strategies of these hydrogels would involve polymerization techniques where 2-(Ethylthio)aniline could be used as a monomer .

- Results or Outcomes: The resulting hydrogels could have unique properties and functions compared with conventional hydrogels, and could be used in various applications such as storage devices, sensors, photocatalysis and adsorption .

属性

IUPAC Name |

2-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436139 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)aniline | |

CAS RN |

13920-91-7 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

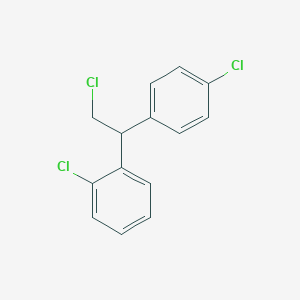

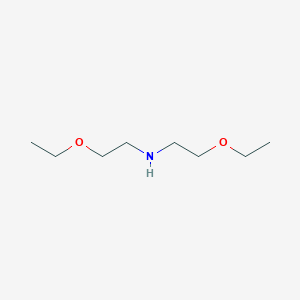

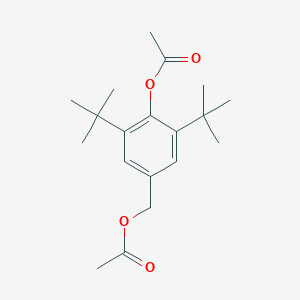

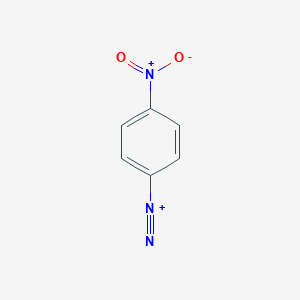

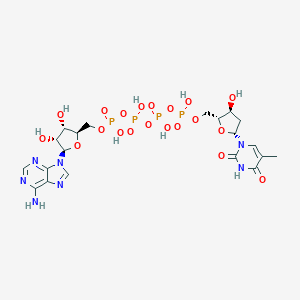

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。